6-ブロモ-1-メチル-1H-インダゾール-3-アミン

説明

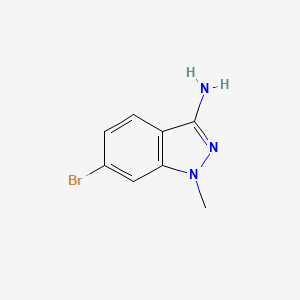

6-bromo-1-methyl-1H-indazol-3-amine is a compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The compound 6-bromo-1-methyl-1H-indazol-3-amine has a molecular formula of C8H8BrN3 and a molecular weight of 226.07 g/mol .

科学的研究の応用

6-bromo-1-methyl-1H-indazol-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives.

Industry: It is used in the development of new pharmaceuticals and agrochemicals.

作用機序

Target of Action

The primary target of 6-bromo-1-methyl-1H-indazol-3-amine is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of cell division, survival, and migration .

Mode of Action

The 1H-indazole-3-amine structure of 6-bromo-1-methyl-1H-indazol-3-amine is an effective hinge-binding fragment . It binds effectively with the hinge region of tyrosine kinase, thereby inhibiting its activity . This inhibition can lead to a decrease in the activation of proteins involved in signal transduction cascades, potentially leading to the suppression of cell division and migration .

Biochemical Pathways

This could include pathways involved in cell growth and proliferation, apoptosis, and cell migration .

Pharmacokinetics

The compound’s solubility and lipophilicity suggest that it may have good bioavailability .

Result of Action

The inhibition of tyrosine kinase by 6-bromo-1-methyl-1H-indazol-3-amine can lead to a decrease in the activation of proteins involved in signal transduction cascades . This can result in the suppression of cell division and migration, potentially leading to anti-tumor effects . In fact, some indazole derivatives have shown promising inhibitory effects against human cancer cell lines .

Action Environment

The action of 6-bromo-1-methyl-1H-indazol-3-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, factors such as temperature and the presence of other substances can potentially affect the stability and efficacy of the compound.

生化学分析

Biochemical Properties

Indazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific functional groups present in the indazole derivative.

Cellular Effects

Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of cell cycle .

Molecular Mechanism

Some indazole derivatives have been found to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

Metabolic Pathways

Indazole derivatives are known to interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .

準備方法

The synthesis of 6-bromo-1-methyl-1H-indazol-3-amine can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction of substituted benzonitrile and substituted hydrazine using ceric ammonium nitrate as a catalyst in an ethanol-water mixture under ultrasound irradiation . Another approach includes the use of aminohydrazones with an intramolecular ligand-free palladium-catalyzed C-H amination reaction . Industrial production methods often involve optimizing these reactions for higher yields and purity.

化学反応の分析

6-bromo-1-methyl-1H-indazol-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

類似化合物との比較

6-bromo-1-methyl-1H-indazol-3-amine can be compared with other similar compounds, such as:

1H-indazole-3-amine: This compound shares the indazole core but lacks the bromine and methyl substituents.

6-bromo-1H-indazol-3-amine: Similar to 6-bromo-1-methyl-1H-indazol-3-amine but without the methyl group.

1-methyl-1H-indazol-3-amine: Lacks the bromine substituent but has the methyl group.

Niraparib: An indazole derivative used as an anticancer drug.

The uniqueness of 6-bromo-1-methyl-1H-indazol-3-amine lies in its specific substituents, which can influence its biological activity and chemical reactivity.

生物活性

6-Bromo-1-methyl-1H-indazol-3-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article will explore its mechanisms of action, biochemical properties, and applications in various fields, including cancer research.

Chemical Structure and Properties

- Molecular Formula : C_9H_8BrN_3

- Molecular Weight : Approximately 226.07 g/mol

- Structure : The compound features an indazole core with a bromine atom and a methyl group positioned at specific sites, influencing its biological activity.

The primary biological activity of 6-bromo-1-methyl-1H-indazol-3-amine is attributed to its interaction with tyrosine kinases , which are pivotal in cell signaling pathways related to growth and proliferation.

Target of Action

- Tyrosine Kinases : Inhibition of these enzymes leads to decreased activation of downstream signaling proteins involved in cell survival and proliferation pathways, making this compound a candidate for anticancer therapies .

Mode of Action

The compound acts as a hinge-binding fragment , effectively disrupting the normal function of tyrosine kinases. This interaction can lead to:

- Inhibition of cell cycle progression.

- Induction of apoptosis in neoplastic cells.

- Modulation of various cellular processes through signal transduction pathways.

Research has shown that 6-bromo-1-methyl-1H-indazol-3-amine exhibits several noteworthy biochemical properties:

Cellular Effects

- In vitro studies indicate that it can inhibit the growth of various cancer cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle.

Molecular Mechanism

- The compound may affect apoptosis through inhibition of Bcl2 family proteins and modulation of the p53/MDM2 pathway, highlighting its potential as an anticancer agent .

Pharmacokinetics

The compound's favorable solubility and lipophilicity suggest good bioavailability, enhancing its therapeutic potential. It is also reported to have high gastrointestinal absorption and permeability across the blood-brain barrier (BBB) .

Anticancer Activity

Numerous studies have confirmed the anticancer potential of 6-bromo-1-methyl-1H-indazol-3-amine:

- Inhibition Studies : It has demonstrated significant inhibitory effects on various cancer cell lines, making it a promising candidate for drug development against cancers .

Anti-inflammatory and Antimicrobial Properties

In addition to its anticancer activity, preliminary research indicates potential anti-inflammatory and antimicrobial properties, warranting further investigation into its pharmacological applications.

Applications in Research

6-Bromo-1-methyl-1H-indazol-3-amine serves multiple roles across different fields:

- Medicinal Chemistry : Used as a building block for synthesizing more complex indazole derivatives with diverse biological activities.

- Cancer Research : Investigated for its potential in developing targeted therapies against various cancers.

- Pharmaceutical Development : Explored for applications in creating new drugs targeting tyrosine kinase-related pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Description |

|---|---|

| 1H-indazole-3-amine | Basic indazole scaffold without bromine or methyl substituents. |

| 6-bromo-1H-indazole | Similar structure but lacks the methyl group; retains bromine functionality. |

| Niraparib | An indazole derivative used as an anticancer drug; distinct substituents influence activity. |

The unique combination of substituents in 6-bromo-1-methyl-1H-indazol-3-amine significantly influences its biological activity compared to these similar compounds.

特性

IUPAC Name |

6-bromo-1-methylindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCNMXPRXAGVMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Br)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676466 | |

| Record name | 6-Bromo-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214899-85-0 | |

| Record name | 6-Bromo-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。